
pentasodium;tetracarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentasodium tetracarbonate can be synthesized through the reaction of sodium carbonate with carbon dioxide under controlled conditions. The reaction typically involves the following steps:
- Dissolving sodium carbonate in water to form a solution.
- Bubbling carbon dioxide gas through the solution to form sodium bicarbonate.
- Further reaction of sodium bicarbonate with additional sodium carbonate to form pentasodium tetracarbonate .
Industrial Production Methods
In industrial settings, pentasodium tetracarbonate is produced using large-scale reactors where sodium carbonate and carbon dioxide are reacted under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Pentasodium tetracarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more sodium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with pentasodium tetracarbonate include acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving pentasodium tetracarbonate depend on the specific reaction conditions and reagents used. For example, reacting it with acids can produce carbon dioxide and water, while reacting it with bases can produce various sodium salts .
Scientific Research Applications
Pentasodium tetracarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It is used in biological research to study the effects of carbonate compounds on biological systems.
Medicine: It is used in medical research to develop new drugs and treatments that involve carbonate compounds.
Mechanism of Action
The mechanism of action of pentasodium tetracarbonate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by reacting with acids and bases to neutralize them, thereby stabilizing the pH. The molecular targets and pathways involved in its buffering action include the carbonate and bicarbonate ions, which interact with hydrogen ions to regulate pH levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentasodium tetracarbonate include:
Sodium carbonate: A common industrial chemical used in glass manufacturing and as a cleaning agent.
Sodium bicarbonate:
Sodium tripolyphosphate: Used in detergents and water treatment.
Uniqueness
Pentasodium tetracarbonate is unique due to its specific molecular structure, which allows it to act as an effective buffering agent in various applications. Its ability to maintain pH levels and react with a wide range of reagents makes it a versatile compound in both scientific research and industrial processes .
Properties
CAS No. |
13363-41-2 |
|---|---|
Molecular Formula |
C4Na5O12-3 |
Molecular Weight |
354.98 g/mol |
IUPAC Name |
pentasodium;tetracarbonate |
InChI |
InChI=1S/4CH2O3.5Na/c4*2-1(3)4;;;;;/h4*(H2,2,3,4);;;;;/q;;;;5*+1/p-8 |
InChI Key |
UDASTQITUCAQRU-UHFFFAOYSA-F |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


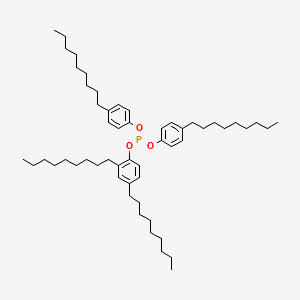
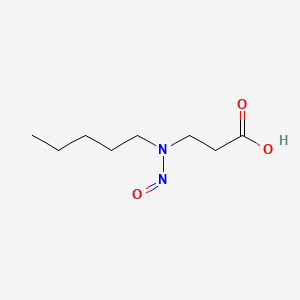
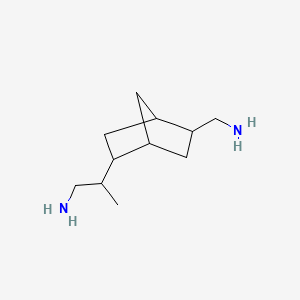
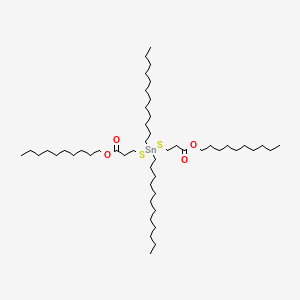

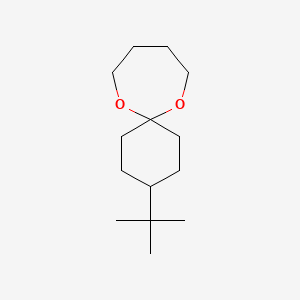


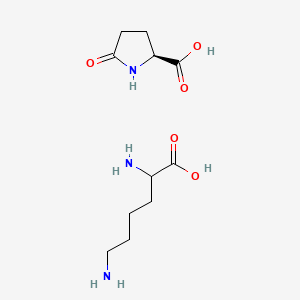

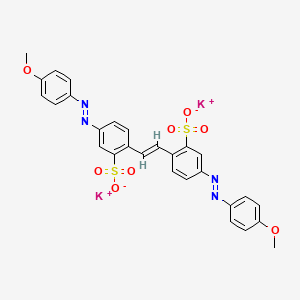
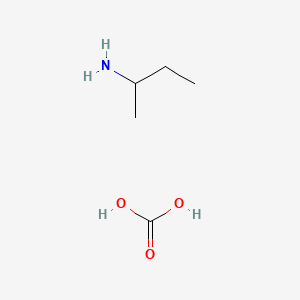

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
